

C3a (70-77) signaling pathway activation

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Compound of Interest

Compound Name: C3a (70-77)

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An In-Depth Technical Guide to the **C3a (70-77)** Signaling Pathway

Introduction

The complement system is a cornerstone of innate immunity, playing a critical role in pathogen defense and the modulation of inflammatory responses. Activation of the complement cascade through the classical, lectin, or alternative pathways converges on the cleavage of the central component, C3, into its bioactive fragments, C3a and C3b.[1][2] The small anaphylatoxin, C3a, is a 77-residue peptide that exerts its potent pro-inflammatory and immunomodulatory effects through the C3a receptor (C3aR).[3] The C-terminal octapeptide of C3a, corresponding to residues 70-77 (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg), has been identified as a key region for receptor interaction, retaining 1-2% of the biological activity of the full-length C3a molecule.[4][5][6]

This technical guide provides a comprehensive overview of the signaling pathways activated by the **C3a (70-77)** peptide. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, experimental methodologies, and quantitative data essential for studying this pathway and developing novel therapeutics targeting the C3a-C3aR axis.

The C3a Receptor (C3aR)

The human C3a receptor (C3aR) is a class A G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family.[7] It is a 55 kDa protein composed of 482 amino acids that form the characteristic seven-transmembrane domains.[8][9] A notable feature of C3aR is its large second extracellular loop, which is crucial for high-affinity ligand binding.[7] The gene for

human C3aR is located on chromosome 12.[8][9] C3aR is widely expressed on various immune cells, including mast cells, granulocytes, monocytes, macrophages, and dendritic cells, as well as on non-immune cells like endothelial and epithelial cells, underscoring its broad physiological and pathological roles.[1][7][10]

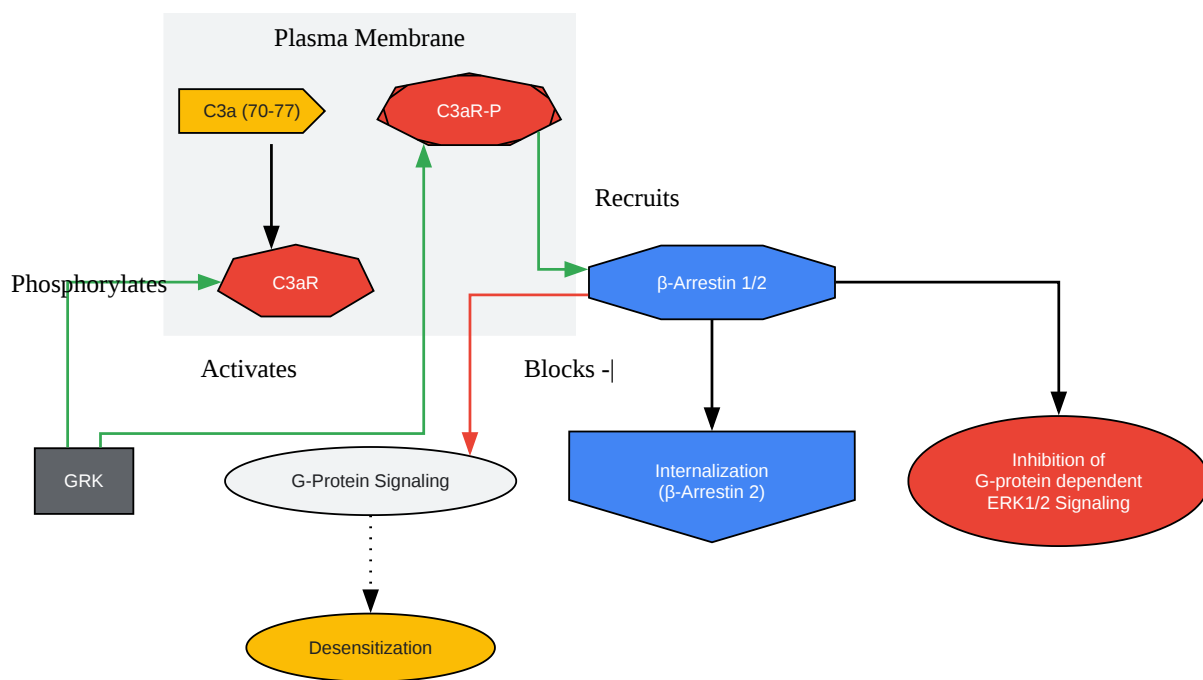
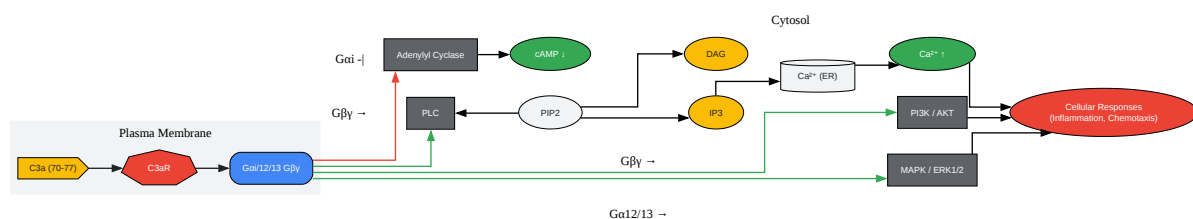
Core Signaling Pathway Activation

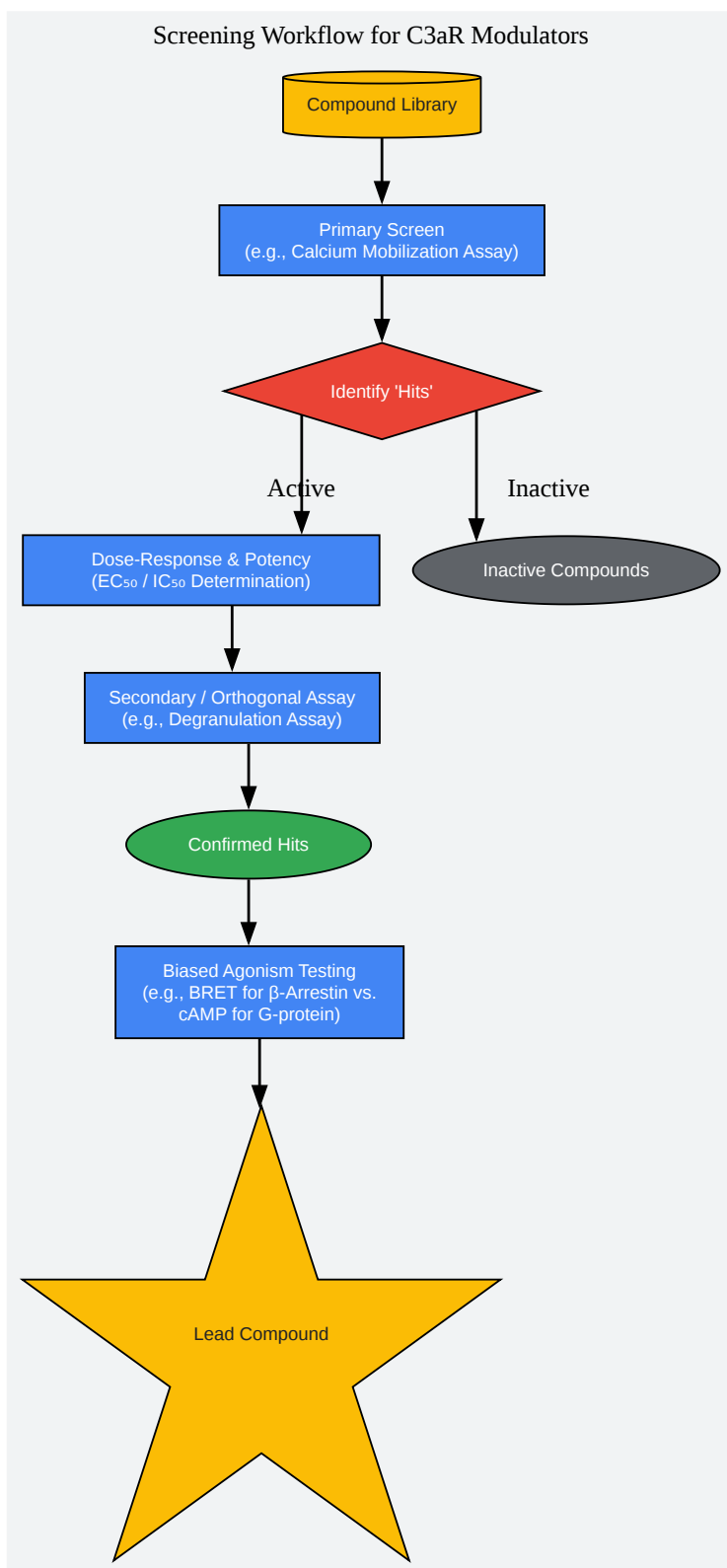
Activation of C3aR by C3a or its C-terminal fragment, **C3a (70-77)**, initiates a cascade of intracellular events through both G-protein dependent and independent mechanisms.

G-Protein Dependent Signaling

Upon ligand binding, C3aR undergoes a conformational change that facilitates its coupling to heterotrimeric G proteins. C3aR preferentially couples to members of the G α i/o and G α 12/13 families.[8][9][11]

- **G α i/o Pathway:** In immune cells, C3aR signaling is primarily mediated by the pertussis toxin (PTX)-sensitive G α i protein.[8][9] Activation of G α i leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10] The dissociation of the G $\beta\gamma$ subunits can also activate other downstream effectors, such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).
- **G α 12/13 Pathway:** C3aR can also couple to PTX-insensitive G α 12/13 proteins, which leads to the activation of the RhoA/Rho kinase (ROCK) pathway, influencing cytoskeletal rearrangements, and the activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[8][9]
- **Calcium Mobilization:** A hallmark of C3aR activation is a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]_i).[8][9] This is primarily achieved through the G $\beta\gamma$ -mediated activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[12]
- **PI3K/AKT and MAPK Pathways:** Engagement of C3aR can also lead to the activation of the PI3K/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, which are critical for regulating cell survival, proliferation, and inflammation.[10]





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